5-Bromo-4-ethyl-1,3-thiazole
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Overview
Description
5-Bromo-4-ethyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds. The structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with a bromine atom and an ethyl group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-4-ethyl-1,3-thiazole can be synthesized through several methods. One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-ethyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium ethoxide, thiourea, and hydrogenation catalysts such as spongy nickel . Reaction conditions vary depending on the desired transformation, but typical conditions include refluxing in ethanol or other solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
5-Bromo-4-ethyl-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Bromo-4-ethyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, making it reactive towards electrophilic and nucleophilic substitutions . In biological systems, thiazole derivatives can interact with enzymes, receptors, and DNA, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-thiazole: Similar in structure but lacks the ethyl group.
4-Ethyl-1,3-thiazole: Similar in structure but lacks the bromine atom.
2-Amino-5-methylthiazole: Contains an amino group and a methyl group instead of bromine and ethyl groups.
Uniqueness
5-Bromo-4-ethyl-1,3-thiazole is unique due to the presence of both a bromine atom and an ethyl group on the thiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H6BrNS |
---|---|
Molecular Weight |
192.08 g/mol |
IUPAC Name |
5-bromo-4-ethyl-1,3-thiazole |
InChI |
InChI=1S/C5H6BrNS/c1-2-4-5(6)8-3-7-4/h3H,2H2,1H3 |
InChI Key |
ASRGRASILZWIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=N1)Br |
Origin of Product |
United States |
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